(2S)-1-aminopent-4-yn-2-ol hydrochloride

描述

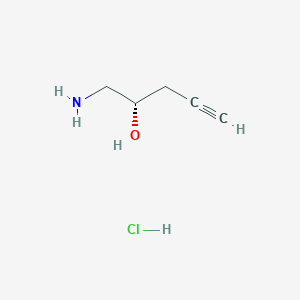

(2S)-1-aminopent-4-yn-2-ol hydrochloride is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and an alkyne group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-aminopent-4-yn-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as propargyl alcohol and an appropriate amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

化学反应分析

Types of Reactions

(2S)-1-aminopent-4-yn-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the alkyne group can produce an alkene or alkane.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

(2S)-1-aminopent-4-yn-2-ol hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions including:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : The alkyne can be reduced to yield alkenes or alkanes.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Using KMnO₄ | Aldehyde/Ketone |

| Reduction | H₂ + Pd Catalyst | Alkene/Alkane |

| Substitution | R-X + Base | Amine Derivative |

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in biological studies to investigate enzyme inhibition and protein interactions. Its ability to form hydrogen bonds due to the amino group enhances its binding affinity with various biological targets, making it a candidate for pharmacological research.

Mechanism of Action

The mechanism of action involves interactions with molecular targets where the alkyne group can participate in click chemistry reactions, facilitating the study of biological pathways and drug development.

Case Study: Enzyme Interaction

A study demonstrated that this compound significantly inhibited a specific enzyme involved in metabolic pathways, showcasing its potential therapeutic applications.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the synthesis of compounds with desired properties for various applications, including pharmaceuticals and agrochemicals .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (1R,2S)-(-)-Ephedrine | Chiral β-amino alcohol | Used as chiral auxiliary |

| (S,R,S)-AHPC | Ligand for protein targeting | Involved in targeted protein degradation |

| (R)-2-Aminobutylacetylene | Shorter carbon chain | Exhibits anti-inflammatory activity |

作用机制

The mechanism of action of (2S)-1-aminopent-4-yn-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

(1R,2S)-(-)-Ephedrine hydrochloride: A chiral β-amino alcohol used as a chiral auxiliary in asymmetric synthesis.

(S,R,S)-AHPC hydrochloride: A ligand used in the recruitment of the von Hippel-Lindau protein for targeted protein degradation.

Uniqueness

(2S)-1-aminopent-4-yn-2-ol hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research.

生物活性

(2S)-1-aminopent-4-yn-2-ol hydrochloride is a chiral organic compound notable for its unique structural features, including an amino group and a terminal alkyne. Its systematic name indicates its stereochemistry and functional groups, which suggest potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related studies.

Structural Characteristics

The molecular formula of this compound is CHNO, with a specific stereochemistry that contributes to its biological activity. The presence of both an amine and an alcohol functional group enhances its reactivity and interaction with biological targets.

Structural Information Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| SMILES | C#CCC@@HO |

| InChI | InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2/t5-/m0/s1 |

| InChIKey | ZVZGGDQXPNJDCH-YFKPBYRVSA-N |

Biological Activity

The biological activity of this compound is primarily linked to its structural properties. Research indicates that compounds with similar structures often exhibit various pharmacological effects, including enzyme inhibition and receptor modulation.

Key Findings on Biological Activity

- Enzyme Interaction : Interaction studies have shown that this compound can bind to various enzymes and receptors, suggesting potential therapeutic applications. For instance, it has been investigated for its binding affinity to cysteine proteases, which are crucial in many physiological processes.

- Pharmacological Profiles : Computational methods have predicted potential biological activities based on the compound's structure. These predictions indicate that it may exhibit anti-inflammatory and neuroprotective effects, similar to other compounds in its class.

- Case Studies : In vitro studies have demonstrated that derivatives of alkynylated amino acids, including this compound, show selective inhibition against aldose reductase, an enzyme involved in diabetic complications . This suggests a role in managing diabetes-related conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets. It can alter the activity of enzymes or receptors, leading to various biological effects. For instance:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in microbial growth, showcasing antimicrobial properties.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Aminobutylacetylene | Shorter carbon chain | Known for anti-inflammatory activity |

| 3-Aminopropynyl alcohol | Similar alkyne structure | Exhibits neuroprotective effects |

| 5-Aminopentynyl alcohol | Longer carbon chain | Potential use in synthesizing bioactive compounds |

常见问题

Basic Research Questions

Q. What analytical techniques are suitable for quantifying (2S)-1-aminopent-4-yn-2-ol hydrochloride in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (200–220 nm) is recommended for quantification in biological samples. Reverse-phase columns and standardized mobile phases (e.g., acetonitrile/phosphate buffer) should be used to optimize separation. Calibration curves with spiked matrix controls (e.g., plasma or urine) ensure accuracy, while quality control samples validate intra- and inter-day precision. Gas chromatography-mass spectrometry (GC-MS) may supplement analysis after derivatization to enhance volatility .

Q. What are the recommended storage conditions to preserve the stability of this compound in experimental samples?

- Methodological Answer : Short-term storage (≤48 hours) at 4°C or –20°C minimizes degradation, but prolonged storage at –20°C still results in gradual instability (e.g., ~7% loss in plasma after one month). For long-term studies, aliquot samples to avoid freeze-thaw cycles and monitor stability monthly using HPLC. Avoid bacterial contamination by sterilizing samples, as microbial activity accelerates degradation (e.g., 11% loss in urine with E. coli after 48 hours at 37°C) .

Advanced Research Questions

Q. How does microbial contamination influence the degradation kinetics of this compound, and how can this be controlled in experimental setups?

- Methodological Answer : Bacterial enzymes (e.g., decarboxylases, oxidoreductases) catalyze redox reactions, reducing compound stability. To mitigate this:

- Determine minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) against common contaminants (e.g., E. coli MIC ≈ 87.5 ppm; MBC ≈ 175 ppm) .

- Add antimicrobial agents (e.g., sodium azide) to biological matrices or use sterile filtration.

- Validate sterility via agar plate cultures before analysis .

Q. What factors contribute to variability in chromatographic data when analyzing this compound, and how can these be methodologically addressed?

- Methodological Answer : Discrepancies in retention times (e.g., 1.63 min vs. 6.31 min in related compounds) arise from:

- Mobile phase composition (e.g., buffer pH, organic modifier ratios).

- Column age and batch variability.

- Solutions :

- Standardize HPLC parameters (flow rate, gradient program) across labs.

- Use internal standards (e.g., deuterated analogs) to normalize retention shifts.

- Pre-condition columns with ≥10 injections of the analyte to stabilize retention .

Q. How should researchers design experiments to assess the long-term stability of this compound under different storage conditions?

- Methodological Answer :

- Matrix Selection : Test stability in relevant matrices (e.g., plasma, urine, buffer) with/without bacterial inoculation.

- Temperature and Duration : Include 37°C (simulating physiological conditions) and –20°C (standard storage) over 6+ months.

- Sampling Intervals : Analyze at baseline, 24/48 hours, and monthly. Use ANOVA or t-tests to compare degradation rates (e.g., 30% loss in plasma at –20°C after six months) .

- Data Interpretation : Report confidence intervals (e.g., p < 0.05) and adjust storage protocols if degradation exceeds 10% within the study period.

属性

IUPAC Name |

(2S)-1-aminopent-4-yn-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-2-3-5(7)4-6;/h1,5,7H,3-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOANJOXWAJZRFK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807937-95-6 | |

| Record name | (2S)-1-aminopent-4-yn-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。